molecular formula C13H16N2O3 B7595268 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid

2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid

Cat. No. B7595268
M. Wt: 248.28 g/mol
InChI Key: XKQDMQNPIYDROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, also known as PACA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PACA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity.
Biochemical and Physiological Effects
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have antioxidant properties, reducing oxidative stress in cells. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has several advantages for lab experiments, including its high purity and yield, and its favorable safety profile. However, 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.

Future Directions

Future research on 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should focus on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications. Studies should be conducted to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, and to investigate its efficacy in animal models of inflammatory diseases and cancer. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should also be tested in human clinical trials to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid involves the reaction of 2-cyclopenten-1-one with 2-aminopyridine to form a pyridine-2-carbonyl intermediate, which is then reacted with cyclopentylmagnesium bromide to form 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid. This method has been optimized to yield high purity and yield of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.

Scientific Research Applications

2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been extensively studied for its potential therapeutic application. Preclinical studies have shown that 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[1-(pyridine-2-carbonylamino)cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11(17)9-13(6-2-3-7-13)15-12(18)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQDMQNPIYDROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.